
Heptyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl selenocyanate is an organic compound containing selenium, characterized by the presence of a heptyl group attached to a selenocyanate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptyl selenocyanate can be synthesized through several methods. One common approach involves the reaction of heptyl halides with potassium selenocyanate. The reaction typically proceeds under mild conditions, often in the presence of a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction is as follows:
C7H15X+KSeCN→C7H15SeCN+KX
where ( \text{X} ) represents a halogen atom (e.g., chlorine, bromine).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Heptyl selenocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form seleninic acids or selenoxides.
Reduction: Reduction reactions can convert this compound to selenols or diselenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Seleninic acids, selenoxides.
Reduction: Selenols, diselenides.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which heptyl selenocyanate exerts its effects, particularly its anticancer activity, involves several pathways:
Redox Modulation: this compound can modulate redox homeostasis within cells, leading to oxidative stress in cancer cells.
Apoptosis Induction: It can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Molecular Targets: Targets include selenoproteins and enzymes involved in redox regulation, such as glutathione peroxidases and thioredoxin reductases.
Comparación Con Compuestos Similares
- Benzyl selenocyanate: Known for its anticancer properties.
- Phenyl selenocyanate: Used in organic synthesis and materials science.
- Methyl selenocyanate: Studied for its biological activity and potential therapeutic applications.
Propiedades
Número CAS |
220719-20-0 |
|---|---|
Fórmula molecular |
C8H15NSe |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
heptyl selenocyanate |
InChI |
InChI=1S/C8H15NSe/c1-2-3-4-5-6-7-10-8-9/h2-7H2,1H3 |
Clave InChI |
CTZWWEMIPXYYRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


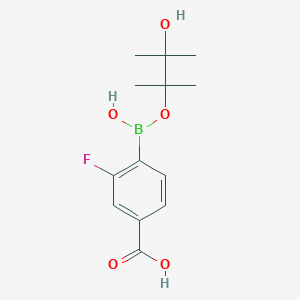
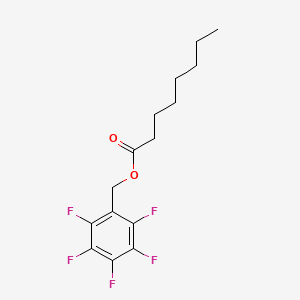

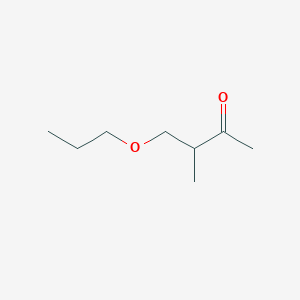

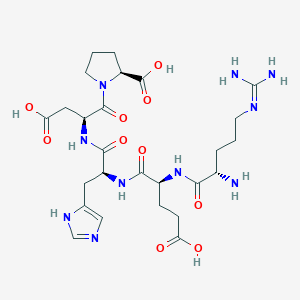
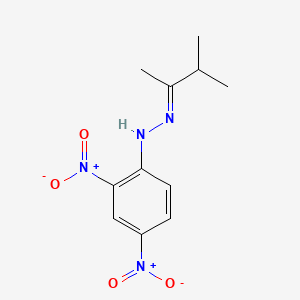
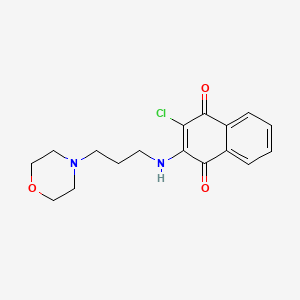
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
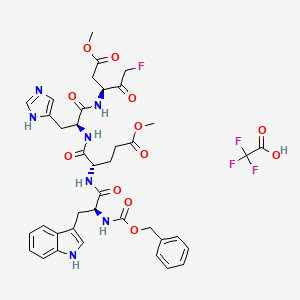
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
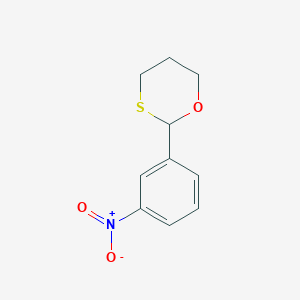
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
